molecular formula C22H20FN3O3 B11484782 6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11484782
M. Wt: 393.4 g/mol
InChI Key: ULOJQOIQJQKPIX-UHFFFAOYSA-N
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Description

6-[(4-FLUOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 6-[(4-FLUOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final compound.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-[(4-FLUOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(4-FLUOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 6-[(4-FLUOROPHENYL)METHYL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE include other pyrrolopyrimidine derivatives with different substituents. These compounds may share similar core structures but differ in their biological activities and chemical properties due to variations in their substituent groups. The uniqueness of this compound lies in its specific combination of fluorophenyl and methoxyphenyl groups, which may confer distinct biological and chemical properties compared to other derivatives.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN3O3/c1-24-18-13-26(12-14-4-8-16(23)9-5-14)20(15-6-10-17(29-3)11-7-15)19(18)21(27)25(2)22(24)28/h4-11,13H,12H2,1-3H3

InChI Key

ULOJQOIQJQKPIX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)F

Origin of Product

United States

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